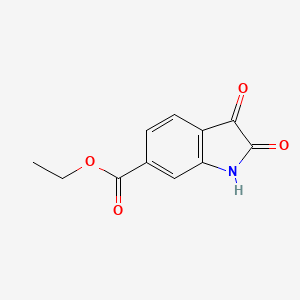

Ethyl-2,3-Dioxoindolin-6-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2,3-dioxoindoline-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Ethyl 2,3-dioxoindoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, it has been studied for its antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and microbial infections . In industry, it has applications in the production of flavor and fragrance compounds .

Vorbereitungsmethoden

The synthesis of Ethyl 2,3-dioxoindoline-6-carboxylate typically involves the use of indole derivatives. Various methods have been reported for the synthesis of indoles, including classical synthesis methods such as the Fischer indole synthesis, Bartoli indole synthesis, and Bischler indole synthesis . These methods often involve the transformation of heterocycles, the conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods may involve the use of readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .

Analyse Chemischer Reaktionen

Ethyl 2,3-dioxoindoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation and ethanolic hydrochloric acid for substitution reactions . Major products formed from these reactions include benzylic alcohols and their derivatives .

Wirkmechanismus

The mechanism of action of Ethyl 2,3-dioxoindoline-6-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives, including Ethyl 2,3-dioxoindoline-6-carboxylate, bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the inhibition of viral replication, reduction of inflammation, and induction of cancer cell apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,3-dioxoindoline-6-carboxylate can be compared with other indole derivatives such as Ethyl 6-methoxy-3-methylindole-2-carboxylate and Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate . These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications. Ethyl 2,3-dioxoindoline-6-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Biologische Aktivität

Ethyl 2,3-dioxoindoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Ethyl 2,3-dioxoindoline-6-carboxylate is characterized by its indoline scaffold, which is known for its pharmacological versatility. The synthesis of this compound typically involves multi-step reactions that can include condensation reactions and cyclization processes. For instance, it has been synthesized through the reaction of isatin derivatives with ethyl acetoacetate, leading to the formation of the dioxoindoline structure.

Antiviral Properties

Recent studies have highlighted the potential of Ethyl 2,3-dioxoindoline-6-carboxylate as an antiviral agent. Specifically, compounds derived from isatin, including this dioxoindoline derivative, have shown promising activity against SARS-CoV-2, the virus responsible for COVID-19. In one study, derivatives exhibited IC50 values in the nanomolar range against the SARS-CoV-2 3C-like protease, indicating strong inhibitory effects. For instance, a compound structurally related to Ethyl 2,3-dioxoindoline-6-carboxylate demonstrated an IC50 of 45 nM in inhibiting this protease .

Vasorelaxant Activity

Ethyl 2,3-dioxoindoline-6-carboxylate has also been evaluated for its vasorelaxant properties. Research indicates that certain derivatives can induce vasodilation effectively. For example, a related compound showed 1.47-fold greater efficacy compared to standard vasodilators, suggesting that modifications to the indoline structure can enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of Ethyl 2,3-dioxoindoline-6-carboxylate is crucial for optimizing its biological activity. Key findings include:

- Substituents at C-6 : The presence of electron-withdrawing groups at specific positions on the indoline ring can significantly enhance activity.

- Functional Groups : The introduction of carboxamide groups has been linked to increased inhibition against viral proteases .

The following table summarizes some key derivatives and their observed biological activities:

| Compound Derivative | IC50 (nM) | Biological Activity |

|---|---|---|

| Ethyl 2,3-dioxoindoline-6-carboxylate | 45 | Inhibition of SARS-CoV-2 protease |

| N-substituted isatin analogs | Varies | Broad-spectrum antiviral activity |

| Vasorelaxant derivative | N/A | Induces vasodilation |

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study evaluated various N-substituted isatin compounds for their ability to inhibit SARS-CoV-2 protease. The results indicated that compounds with a carboxamide substitution exhibited potent inhibitory effects, with some achieving IC50 values as low as 45 nM .

- Vasorelaxation Studies : In a separate investigation focusing on vasorelaxant properties, derivatives of Ethyl 2,3-dioxoindoline-6-carboxylate were tested on isolated rat aorta. The results demonstrated significant vasodilation compared to control groups, supporting its potential use in treating hypertension .

Eigenschaften

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBICCSIPFOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677449 |

Source

|

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-64-9 |

Source

|

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.